

Citreorosein: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Citreorosein	
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Abstract

Citreorosein, a naturally occurring polyketide belonging to the trihydroxyanthraquinone class of compounds, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and historical background of **citreorosein**, its physicochemical properties, and its multifaceted pharmacological effects. Detailed experimental protocols for its isolation and key bioassays are presented, along with a comprehensive analysis of its modulation of critical signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural product.

Discovery and Historical Background

The history of **citreorosein** is intrinsically linked to the pioneering work of British biochemist Harold Raistrick and his extensive research on the metabolic products of fungi, particularly from the Penicillium genus. While a singular definitive "discovery" paper is not readily apparent in contemporary databases, Raistrick's comprehensive studies in the 1930s on the biochemistry of micro-organisms laid the groundwork for the identification of numerous fungal pigments, including anthraquinones. It is widely attributed that **citreorosein** was first isolated and characterized from the mycelium of Penicillium citreoroseum by Raistrick's group. Their work was foundational in the field of fungal biochemistry and the broader study of natural products.



Subsequent to its initial discovery in fungi, **citreorosein** was also identified as a constituent of various other organisms, including other Penicillium species such as Penicillium herquei, as well as Hamigera avellanea and Talaromyces islandicus.[1] A significant milestone in the history of **citreorosein** was its later isolation from a plant source, the roots of Polygonum cuspidatum (Japanese knotweed).[2] This discovery expanded the known natural sources of the compound and opened new avenues for its investigation, particularly in the context of traditional medicine where Polygonum cuspidatum has a long history of use.

Physicochemical Properties

Citreorosein is structurally defined as 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione, with the chemical formula $C_{15}H_{10}O_6$ and a molar mass of 286.24 g/mol .[1] It is also known by the synonym ω -Hydroxyemodin. Key physicochemical data for **citreorosein** are summarized in the table below.

Property	Value	Source
IUPAC Name	1,3,8-trihydroxy-6- (hydroxymethyl)anthracene- 9,10-dione	PubChem
Synonyms	ω-Hydroxyemodin, Omega- hydroxyemodin	PubChem
CAS Number	481-73-2	Wikipedia
Molecular Formula	C15H10O6	Wikipedia
Molar Mass	286.239 g·mol⁻¹	Wikipedia
Melting Point	288 °C (550 °F; 561 K)	Wikipedia
Appearance	Solid	PubChem

Biological Activity and Signaling Pathways

Citreorosein exhibits a range of biological activities, with its anti-inflammatory, antimicrobial, and estrogenic properties being the most extensively studied.



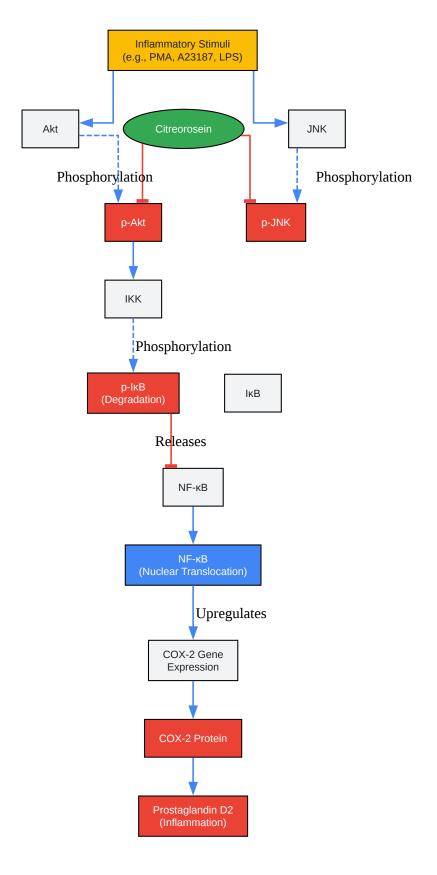
Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory effects of **citreorosein**. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2] The inhibitory concentration (IC₅₀) of **citreorosein** on COX-2 has been reported in various studies, with values demonstrating its potential as an anti-inflammatory agent.

The mechanism underlying this inhibition involves the modulation of several key signaling pathways. **Citreorosein** has been demonstrated to attenuate the phosphorylation of mitogenactivated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), and the serine/threonine kinase Akt.[2][3] The inhibition of these pathways ultimately leads to the suppression of the transcription factor nuclear factor-kappa B (NF-kB) activation.[3] NF-kB is a critical regulator of the expression of pro-inflammatory genes, including COX-2 and various cytokines.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of **citreorosein**.





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Figure 1. Signaling pathway of citreorosein's anti-inflammatory action.



Antimicrobial Activity

Citreorosein has been reported to possess antimicrobial activity, a characteristic of many polyketides produced by Penicillium species.[1] While this aspect of its bioactivity is less characterized than its anti-inflammatory effects, it suggests potential applications in combating microbial infections.

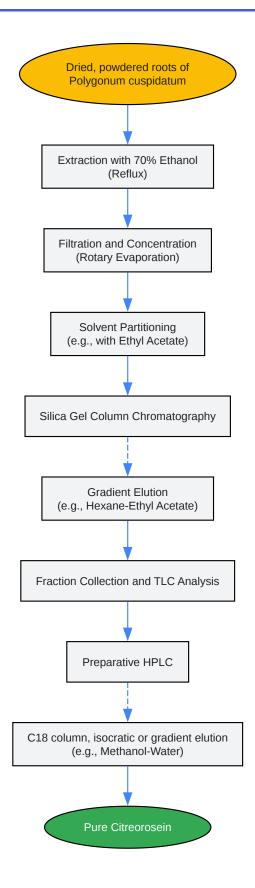
Estrogenic Activity

Interestingly, **citreorosein** has also been identified as a phytoestrogen, exhibiting estrogen-like activity. This was discovered through bioassay-guided fractionation of extracts from Polygonum cuspidatum. The estrogenic activity of **citreorosein** is typically evaluated using a recombinant yeast assay, which measures the activation of the human estrogen receptor. The half-maximal effective concentration (EC₅₀) for its estrogenic activity has been determined in these assays, providing a quantitative measure of its potency.

Experimental ProtocolsIsolation and Purification of Citreorosein

The following is a generalized protocol for the isolation of **citreorosein** from the roots of Polygonum cuspidatum.





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Figure 2. Workflow for isolating **citreorosein** from *Polygonum cuspidatum*.

Foundational & Exploratory





- Extraction: Dried and powdered roots of Polygonum cuspidatum are extracted with 70% ethanol under reflux.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The **citreorosein**-containing fraction (typically the ethyl acetate fraction) is collected.
- Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate with increasing polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **citreorosein**.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with **citreorosein** are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water gradient, to yield pure **citreorosein**.

The following protocol outlines the general steps for isolating **citreorosein** from a fungal culture.

- Fungal Culture: A selected Penicillium species (e.g., P. citreoroseum) is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a period of 2-3 weeks at room temperature.
- Mycelium Separation: The fungal mycelium is separated from the culture broth by filtration.
- Extraction: The dried mycelium is extracted with a suitable organic solvent, such as acetone
 or chloroform.
- Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
- Purification: The crude extract is then purified using a combination of chromatographic techniques as described in section 4.1.1 (silica gel column chromatography and preparative HPLC).



COX-2 Inhibition Assay

The following is a representative protocol for determining the COX-2 inhibitory activity of citreorosein.

- Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.
- Incubation: The COX-2 enzyme is pre-incubated with various concentrations of **citreorosein** (or a vehicle control) for a specified time at 37°C.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
- Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a suitable agent (e.g., hydrochloric acid).
- Prostaglandin Quantification: The amount of prostaglandin D2 (PGD2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- IC₅₀ Determination: The percentage of inhibition at each **citreorosein** concentration is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Signaling Proteins

This protocol describes the detection of phosphorylated Akt (p-Akt) and JNK (p-JNK) in cell lysates.

- Cell Culture and Treatment: A suitable cell line (e.g., mouse bone marrow-derived mast cells) is cultured and then stimulated with an inflammatory agent (e.g., PMA and A23187) in the presence or absence of various concentrations of **citreorosein**.
- Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).



- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 TBST) and then incubated with primary antibodies specific for p-Akt, total Akt, p-JNK, and total JNK.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: The relative band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

Citreorosein, a polyketide first discovered in fungi and later in plants, has demonstrated a compelling profile of biological activities, most notably its anti-inflammatory effects mediated through the inhibition of the COX-2 enzyme and the modulation of the Akt, JNK, and NF-κB signaling pathways. Its estrogenic and antimicrobial properties further highlight its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and biological evaluation of this promising natural product. Further research into the synthesis of citreorosein analogues and in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the management of inflammatory diseases and other conditions.

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References

1. Citreorosein - Wikipedia [en.wikipedia.org]



- 2. Citreorosein, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citreorosein inhibits production of proinflammatory cytokines by blocking mitogen activated protein kinases, nuclear factor-kB and activator protein-1 activation in mouse bone marrow-derived mast cells PubMed [pubmed.ncbi.nlm.nih.gov]
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